molecular formula C16H18ClNO4S B12814563 Clopidogrel active metabolite CAS No. 1148015-30-8

Clopidogrel active metabolite

Cat. No.: B12814563
CAS No.: 1148015-30-8
M. Wt: 355.8 g/mol
InChI Key: CWUDNVCEAAXNQA-AWGNNQSZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clopidogrel is an antiplatelet medication widely used to prevent blood clots in patients with cardiovascular diseases. It is a prodrug, meaning it requires metabolic activation to produce its active form. The active metabolite of clopidogrel is responsible for its therapeutic effects, primarily by inhibiting platelet aggregation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of clopidogrel involves several steps, starting from 2-chlorobenzyl cyanide. The key steps include bromination, condensation, hydrolysis, esterification, and resolution. The final product is obtained through recrystallization .

Industrial Production Methods: Industrial production of clopidogrel follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common in the quality assessment of clopidogrel and its metabolites .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Clopidogrel’s active metabolite has several scientific research applications:

Mechanism of Action

The active metabolite of clopidogrel irreversibly binds to the P2Y12 component of adenosine diphosphate receptors on the platelet surface. This prevents the activation of the glycoprotein IIb/IIIa receptor complex, thereby reducing platelet aggregation. The process involves the formation of a covalent bond between the thiol group of the active metabolite and the cysteine residue on the P2Y12 receptor .

Comparison with Similar Compounds

    Prasugrel: Another thienopyridine antiplatelet agent with a similar mechanism of action but different metabolic pathways.

    Ticlopidine: An older antiplatelet drug with a similar structure but less commonly used due to its side effect profile.

    Vicagrel: A novel P2Y12 receptor inhibitor undergoing clinical trials.

Uniqueness of Clopidogrel Active Metabolite:

Properties

CAS No.

1148015-30-8

Molecular Formula

C16H18ClNO4S

Molecular Weight

355.8 g/mol

IUPAC Name

(2Z)-2-[1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid

InChI

InChI=1S/C16H18ClNO4S/c1-22-16(21)15(11-4-2-3-5-12(11)17)18-7-6-13(23)10(9-18)8-14(19)20/h2-5,8,13,15,23H,6-7,9H2,1H3,(H,19,20)/b10-8-/t13?,15-/m0/s1

InChI Key

CWUDNVCEAAXNQA-AWGNNQSZSA-N

Isomeric SMILES

COC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC(/C(=C\C(=O)O)/C2)S

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)N2CCC(C(=CC(=O)O)C2)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.